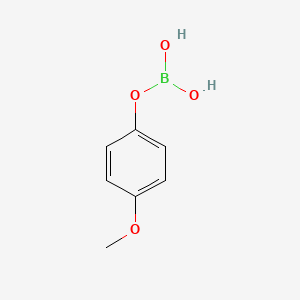

4-Methoxyphenyl boric acid

Description

Significance of Boronic Acids in Advanced Synthetic Transformations

The primary significance of arylboronic acids lies in their role as key coupling partners in transition-metal-catalyzed reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling. nih.govmusechem.com These reactions enable the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental steps in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. nih.govchemimpex.com Beyond the Suzuki reaction, boronic acids are employed in a variety of other important transformations, including the Chan-Lam coupling, Heck reaction, and conjugate additions. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Their low toxicity and general stability contribute to their widespread adoption in both academic research and industrial processes. nih.gov

Historical Context and Evolution of 4-Methoxyphenylboronic Acid Research

The journey of 4-methoxyphenylboronic acid is intrinsically linked to the broader development of organoboron chemistry. Following the pioneering work of Herbert C. Brown and the subsequent development of the Suzuki-Miyaura coupling by Akira Suzuki, the demand for functionalized arylboronic acids surged. musechem.com 4-Methoxyphenylboronic acid, with its electron-donating methoxy (B1213986) group, offered unique reactivity profiles that were quickly recognized and exploited by synthetic chemists. cymitquimica.com Early research focused on its application in Suzuki-Miyaura couplings for the synthesis of biaryl compounds. researchgate.net Over time, its utility has expanded dramatically, with researchers continuously uncovering new applications in areas ranging from medicinal chemistry to materials science, solidifying its status as a versatile and valuable chemical building block. ontosight.airesearchgate.net

Properties

Molecular Formula |

C7H9BO4 |

|---|---|

Molecular Weight |

167.96 g/mol |

IUPAC Name |

(4-methoxyphenoxy)boronic acid |

InChI |

InChI=1S/C7H9BO4/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5,9-10H,1H3 |

InChI Key |

SXLHAMYMTUEALX-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)OC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Physicochemical Properties

4-Methoxyphenylboronic acid is a white to off-white crystalline solid at room temperature. guidechem.comstrem.com It is moderately soluble in water and shows good solubility in common organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide. ontosight.aichemicalbook.com The presence of the methoxy (B1213986) group on the phenyl ring influences its electronic properties and reactivity. cymitquimica.com

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉BO₃ | chemimpex.comontosight.ai |

| Molecular Weight | 151.96 g/mol | chemimpex.comsigmaaldrich.com |

| Melting Point | 200-210 °C (392-410 °F) | chemimpex.comfishersci.com |

| Appearance | White to off-white crystalline powder | chemimpex.comstrem.comottokemi.com |

| CAS Number | 5720-07-0 | chemimpex.comsigmaaldrich.com |

| SMILES | COC1=CC=C(C=C1)B(O)O | sigmaaldrich.comcymitquimica.com |

Mechanistic Investigations of 4 Methoxyphenylboronic Acid Reactivity

Fundamental Principles of Boronic Acid Reactivity as Lewis Acids

The chemical behavior of 4-methoxyphenylboronic acid is fundamentally governed by the electron-deficient nature of its boron atom, which imparts Lewis acidic character to the molecule. This intrinsic acidity is the cornerstone of its reactivity, particularly in the formation of boronate species, a key step in many of its synthetic applications.

Lewis Acidity and Boronate Formation Mechanisms

Boronic acids, in general, are recognized as Lewis acids due to the presence of a vacant p-orbital on the sp²-hybridized boron atom. rsc.org This electron deficiency allows them to readily accept a pair of electrons from a Lewis base. In aqueous or basic media, 4-methoxyphenylboronic acid undergoes an equilibrium reaction with hydroxide (B78521) ions to form a tetrahedral boronate anion. researchgate.netru.nl This transformation involves the change in hybridization of the boron atom from trigonal planar sp² to tetrahedral sp³, resulting in a negatively charged species. tandfonline.com

The formation of the boronate is a critical step that enhances the nucleophilicity of the organic group attached to the boron, a prerequisite for its transfer in cross-coupling reactions. The general mechanism for boronate formation can be depicted as follows:

ArB(OH)₂ + 2H₂O ⇌ ArB(OH)₃⁻ + H₃O⁺ ru.nl

The pKa value of a boronic acid is a measure of its Lewis acidity in aqueous solution. For 4-methoxyphenylboronic acid, the pKa has been reported to be approximately 9.25 in water, which is slightly higher than that of the unsubstituted phenylboronic acid (pKa ≈ 8.68). researchgate.net This difference highlights the influence of the substituent on the electronic properties of the boronic acid.

| Compound | pKa in Water | pKa in Water/Acetonitrile (3:1) |

|---|---|---|

| 4-Methoxyphenylboronic acid | 9.25 | 10.29 |

| Phenylboronic acid | 8.68 | 9.61 |

Influence of Substituent Effects on Lewis Acidity and Reactivity

This increased electron density on the phenyl ring is partially relayed to the boron atom, which in turn reduces its Lewis acidity. A lower Lewis acidity means that the boron atom is less electrophilic and, consequently, the equilibrium for boronate formation is less favorable compared to boronic acids bearing electron-withdrawing groups. This is consistent with the observed higher pKa value of 4-methoxyphenylboronic acid compared to phenylboronic acid. researchgate.net While the electron-donating nature of the methoxy (B1213986) group slightly tempers the Lewis acidity, it enhances the nucleophilicity of the aryl group, which can influence the rates of subsequent reaction steps, such as transmetalation in cross-coupling cycles. rsc.org

Detailed Mechanistic Pathways in Metal-Catalyzed Cross-Coupling Reactions

4-Methoxyphenylboronic acid is a cornerstone reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The catalytic cycle of this reaction is a well-orchestrated sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition Processes in Palladium Catalysis

The catalytic cycle is initiated by the oxidative addition of an organohalide (or triflate) to a low-valent palladium(0) complex. acs.orgmdpi.com This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square planar palladium(II) species. The palladium center is formally oxidized from the 0 to the +2 oxidation state.

LₙPd(0) + R-X → [LₙPd(II)(R)(X)]

Transmetalation Mechanisms: Boronate Pathway vs. Oxo-Palladium Pathway

Following oxidative addition, the organic moiety from the boronic acid is transferred to the palladium(II) center in a process called transmetalation. This step is crucial as it brings both organic partners onto the same metal center. There are two primary mechanistic pathways proposed for the transmetalation step in Suzuki-Miyaura reactions:

The Boronate Pathway: In this pathway, the boronic acid first reacts with a base (e.g., hydroxide or alkoxide) to form a more nucleophilic tetrahedral boronate species. This activated boronate then reacts with the palladium(II) complex, displacing the halide and transferring the aryl group to the palladium. rsc.org

Ar'B(OH)₂ + OH⁻ ⇌ [Ar'B(OH)₃]⁻ [LₙPd(II)(R)(X)] + [Ar'B(OH)₃]⁻ → [LₙPd(II)(R)(Ar')] + X⁻ + B(OH)₃

The Oxo-Palladium Pathway: An alternative mechanism involves the reaction of the palladium(II)-halide complex with the base to form a palladium(II)-hydroxo or -alkoxo complex. This complex then reacts directly with the neutral boronic acid. The Lewis acidic boronic acid coordinates to the oxygen of the Pd-OH/OR bond, facilitating the transfer of the aryl group from boron to palladium. rsc.org

[LₙPd(II)(R)(X)] + OH⁻ ⇌ [LₙPd(II)(R)(OH)] + X⁻ [LₙPd(II)(R)(OH)] + Ar'B(OH)₂ → [LₙPd(II)(R)(Ar')] + B(OH)₃

The operative pathway is a subject of ongoing research and is believed to depend on the specific reaction conditions, including the base, solvent, and ligands. Kinetic studies have suggested that for some systems, the oxo-palladium pathway can be significantly faster than the boronate pathway. rsc.org For 4-methoxyphenylboronic acid, its reactivity in the transmetalation step is influenced by the electron-donating methoxy group, which enhances the nucleophilicity of the phenyl ring being transferred.

| Organohalide | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Diphenylmethyl 2,3,4,5,6-pentafluorobenzoate | (η³-1-tBu-indenyl)Pd(IPr)(Cl) | K₂CO₃ | Toluene/EtOH | 85 | ru.nl |

| Naphthalen-1-yl dimethylsulfamate | dppfNi(II)(o-tol)(Cl) | K₃PO₄ | Toluene | 80 | researchgate.net |

| Phenyl benzoate | (η³-1-tBu-indenyl)Pd(IPr)(Cl) | KOH | THF/H₂O | 86 | nih.gov |

| 1,4-Dibromo-2-nitrobenzene | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 74 (mono-coupled) | tandfonline.com |

Reductive Elimination Steps and Catalyst Regeneration

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups (R and Ar') on the palladium(II) center couple to form a new carbon-carbon bond, yielding the final biaryl product. This process is concerted and results in the reduction of the palladium from the +2 to the 0 oxidation state, thereby regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle. acs.orgmdpi.com

[LₙPd(II)(R)(Ar')] → R-Ar' + LₙPd(0)

Photo-Induced Carbon-Boron Bond Cleavage Mechanisms

The cleavage of the carbon-boron (C-B) bond in 4-methoxyphenylboronic acid can be initiated by photo-irradiation, often as a key step in various chemical transformations. While direct photolysis studies focused solely on the C-B bond cleavage of this specific compound are not extensively detailed in the literature, the mechanism can be understood through related photo-induced reactions where 4-methoxyphenylboronic acid is a substrate. A central theme in these mechanisms is the generation of an aryl radical from the boronic acid.

One significant pathway for the photo-induced cleavage of the C-B bond is through photocatalytic hydroxylation. In this process, 4-methoxyphenylboronic acid is converted to 4-methoxyphenol (B1676288). rsc.orgrsc.org This transformation inherently requires the breaking of the C-B bond. The reaction is often facilitated by a photocatalyst, such as modified copper(I) oxide (Cu₂O), which, upon absorbing light, generates electron-hole pairs. These charge carriers can then participate in redox reactions with the boronic acid or other species in the reaction mixture, leading to the cleavage of the C-B bond and subsequent reaction with a hydroxyl group source to form the phenol.

Furthermore, it is recognized that arylboronic acids can function as precursors to aryl radicals through oxidative C-B bond cleavage. rsc.org This process can be initiated by various catalytic systems, including those involving photo-excitation. rsc.org The general mechanism involves the oxidation of the boronic acid, which destabilizes the C-B bond and leads to its homolytic cleavage, resulting in the formation of a 4-methoxyphenyl (B3050149) radical. This radical is a highly reactive intermediate that can then engage in a variety of subsequent reactions.

The broader context of photo-induced C-B bond formation reactions also provides insight into the cleavage mechanism. Metal-free, photochemical borylation of aryl halides, for example, proceeds through the generation of an aryl radical from the halide, which then reacts with a boron source. rsc.org This suggests that the reverse process, the cleavage of the C-B bond, would likely proceed through a similar aryl radical intermediate. Mechanistic studies on related C-B bond formation and cleavage reactions suggest that the process can be influenced by additives and the solvent system, which can affect the stability and reactivity of the intermediates. rsc.org

Thermodynamics and Kinetics of Boroxine (B1236090) Formation from Arylboronic Acids

The formation of boroxines, which are the six-membered cyclotrimeric anhydrides of boronic acids, is a reversible dehydration reaction. researchgate.netnih.gov For arylboronic acids like 4-methoxyphenylboronic acid, this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the aromatic ring. researchgate.netnih.gov

The reaction for the formation of tris(4-methoxyphenyl)boroxine is as follows:

3 (CH₃OC₆H₄B(OH)₂) ⇌ (CH₃OC₆H₄BO)₃ + 3 H₂O

Studies have shown that electron-donating groups on the aryl ring, such as the methoxy group in 4-methoxyphenylboronic acid, favor the formation of the corresponding boroxine. researchgate.net This is attributed to the electronic effect of the substituent on the boron atom, which influences its susceptibility to nucleophilic attack by water during the reverse hydrolysis reaction. Electron-donating groups tend to decrease the Lewis acidity of the boron atom, thus disfavoring hydrolysis and shifting the equilibrium towards the boroxine. researchgate.net

Thermodynamic studies have quantified the equilibrium for this process for various substituted phenylboronic acids. The formation of boroxine is generally found to be an entropically driven process. researchgate.net Although the formation of the ordered boroxine ring is enthalpically unfavorable (a positive enthalpy change, ΔH), this is more than compensated for by a large positive entropy change (ΔS) resulting from the release of three water molecules into the bulk solvent. researchgate.net

The table below presents thermodynamic data for the formation of tris(4-substituted phenyl)boroxines in chloroform (B151607) (CDCl₃) at 298 K, as determined from ¹H NMR data. This allows for a direct comparison of the effect of the 4-methoxy substituent with other groups.

| Substituent (R) | Equilibrium Constant (Keq / M⁻²) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| OCH₃ | 1.40 | -2.0 | 18.0 | 67.2 |

| CH₃ | 0.45 | 2.0 | 16.0 | 47.1 |

| H | 0.32 | 2.8 | 14.3 | 37.8 |

| Cl | 0.08 | 6.3 | 12.8 | 21.9 |

| CF₃ | 0.03 | 8.7 | 11.5 | 9.3 |

Data sourced from Tokunaga et al. (2002) as cited in related reviews. researchgate.net

As the data indicates, 4-methoxyphenylboronic acid exhibits the largest equilibrium constant among the listed substituted phenylboronic acids, confirming that the electron-donating methoxy group promotes boroxine formation. The positive values for both ΔH and ΔS are consistent with an endothermic process that is driven by a significant increase in entropy. The equilibrium constant for the formation of tris(4-methoxyphenyl)boroxine has also been reported with a value of approximately 1.40 M in CDCl₃ at 298 K. researchgate.net

Kinetically, the dehydration of boronic acids to form boroxines can often be achieved by simply warming the boronic acid in an anhydrous solvent, with azeotropic removal of water being a common synthetic strategy. nih.gov The reverse reaction, the hydrolysis of the boroxine, readily occurs in the presence of water, highlighting the dynamic nature of this equilibrium. researchgate.net

Catalytic Applications of 4 Methoxyphenylboronic Acid in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic chemistry for the construction of C-C bonds, and 4-methoxyphenylboronic acid is a frequently employed nucleophilic partner in this transformation. innospk.comnih.gov This palladium-catalyzed reaction involves the coupling of the organoboronic acid with an organohalide or other electrophilic partner. nih.gov

Palladium-Catalyzed Cross-Coupling with Diverse Electrophiles

4-Methoxyphenylboronic acid demonstrates broad applicability by coupling with a wide array of electrophilic partners under palladium catalysis. chemicalbook.comsigmaaldrich.comottokemi.comthermofisher.kr These electrophiles most commonly include aryl halides (iodides, bromides, and chlorides) and sulfonates (triflates), with reactivity generally following the order of I > Br > Cl. nih.govmdpi.comlibretexts.org Research has expanded the scope to include less conventional electrophiles such as phenyl esters, aroyl chlorides, and arenediazonium salt surrogates like 1-aryltriazenes, showcasing the reaction's versatility. nih.govbeilstein-journals.orgresearchgate.net

The electronic nature of the substituents on the electrophile plays a significant role; electron-withdrawing groups typically enhance reactivity, while steric hindrance can diminish reaction yields. libretexts.orgnih.govnih.gov For instance, in the coupling of diarylmethyl esters, substrates with ortho-substitution on the aryl group are more challenging to couple. nih.gov Conversely, the reaction is compatible with various functional groups, including cyano groups, which can often inhibit catalysis by coordinating to the metal center. nih.gov

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid with Various Electrophiles

| Electrophile | Catalyst System | Base | Solvent | Product Yield | Reference |

| 4-Bromoacetophenone | Pd(II)-complex 7 (0.25 mol%) | KOH | Water | >95% | arkat-usa.org |

| 4-Chloroacetophenone | Pd(II)-complex 7 (0.5 mol%) | Cs₂CO₃ | Water | 75% | arkat-usa.org |

| Boc-Asp(OPh)-OᵗBu | (η³-1-ᵗBu-indenyl)Pd(IPr)(Cl) (10 mol%) | K₂CO₃ | THF | Near quantitative | nih.gov |

| Diphenylmethyl pentafluorobenzoate | (η³-1-ᵗBu-indenyl)Pd(IPr)(Cl) (1 mol%) | K₂CO₃ | Toluene/EtOH | High | nih.gov |

| 1-Bromonaphthalene | Pd(OAc)₂ | Various | Water | Variable | researchgate.net |

| 1-(3-nitrophenyl)-2-(pyrrolidin-1-yl)diazene | Polystyrene-supported Pd–NHC (2.0 mol %) | K₂CO₃ | Dioxane | 92% | beilstein-journals.org |

In line with the principles of green chemistry, significant efforts have been directed towards performing Suzuki-Miyaura reactions in environmentally benign solvents like water. arkat-usa.org 4-Methoxyphenylboronic acid has been successfully used in numerous high-yielding cross-coupling reactions in aqueous media. chemicalbook.comsigmaaldrich.comottokemi.comresearchgate.net These reactions often proceed at elevated temperatures and may employ a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB) or polyethylene (B3416737) glycol (PEG), to facilitate the interaction between the organic substrates and the aqueous phase. arkat-usa.orgacs.org

A variety of bases, including potassium hydroxide (B78521) (KOH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), have proven effective in these aqueous systems. arkat-usa.orgresearchgate.netresearchgate.net One study highlighted a highly efficient system where the coupling of 4-methoxyphenylboronic acid with 4-bromoacetophenone in water, catalyzed by a novel palladium(II)-complex, reached completion within one hour at 100°C, affording the biaryl product in over 95% yield. arkat-usa.org Another innovative approach involves a one-pot, three-component reaction combining a bromobenzaldehyde, 4-methoxyphenylboronic acid, and an active methylene (B1212753) compound in an aqueous isopropanol (B130326) medium at room temperature to generate complex biaryl derivatives. researchgate.net

The synthesis of biaryls is the most prominent application of the Suzuki-Miyaura reaction, and 4-methoxyphenylboronic acid serves as a key building block for this purpose. arkat-usa.orgmdpi.com Substituted biaryls are crucial structural motifs found in a vast range of important molecules, including pharmaceuticals, natural products, and advanced polymers. sci-hub.se The reaction has been utilized to construct a wide variety of biaryls, from simple substituted biphenyls to more complex, prochiral atropisomeric structures. researchgate.netrsc.orgnih.gov

For instance, 4-methoxyphenylboronic acid has been coupled with 2-bromo-β-picoline to furnish a prochiral biaryl, which can be a precursor for chiral atropisomeric compounds. nih.gov While the primary goal is typically cross-coupling, the homocoupling of 4-methoxyphenylboronic acid to form 4,4'-dimethoxybiphenyl can occur as a side reaction. nih.gov However, some catalytic systems, such as those using a copper(I)-exchanged zeolite (CuI-USY) catalyst, have been specifically designed to promote the homocoupling of aryl boronic acids for biaryl synthesis. mdpi.com

The efficacy of the palladium catalyst in Suzuki-Miyaura reactions is critically dependent on the choice of ligand. libretexts.orgacs.org Ligands modulate the electronic and steric properties of the palladium center, which in turn influences the key steps of the catalytic cycle: oxidative addition and reductive elimination. libretexts.org Generally, electron-rich and sterically bulky phosphine (B1218219) ligands are preferred as they facilitate these steps, leading to higher catalytic activity. libretexts.org Commonly used ligand families include triarylphosphines (e.g., triphenylphosphine), bulky alkylphosphines (e.g., tricyclohexylphosphine), and advanced dialkylbiaryl phosphines developed by research groups like Buchwald's. nih.govlibretexts.org Other important ligand classes include N-heterocyclic carbenes (NHCs) and hemilabile iminophosphines. beilstein-journals.orgvu.nl

In parallel, "ligand-free" catalytic systems have gained traction. sigmaaldrich.comresearchgate.net These systems often operate in aqueous media or with phase-transfer agents like PEG, where the active catalyst is believed to be palladium nanoparticles formed in situ. acs.orgresearchgate.net

Catalyst loading is another crucial parameter that is optimized to ensure efficiency and cost-effectiveness. Many procedures have been developed that achieve high yields with very low catalyst loadings, sometimes as low as 0.25 mol %. arkat-usa.org For example, the coupling of 4-bromoacetophenone with 4-methoxyphenylboronic acid in water was efficient even when the palladium catalyst concentration was reduced to 0.25 mol %. arkat-usa.org Similarly, a polymer-supported Pd-NHC catalyst provided a 92% yield in the coupling with an aryltriazene at a 2.0 mol % loading, with no improvement at higher concentrations. beilstein-journals.org

Nickel-Catalyzed Decarbonylative Cross-Coupling with Aryl Anhydrides

As a more economical alternative to palladium, nickel has emerged as a powerful catalyst for cross-coupling reactions. sci-hub.se A significant development is the nickel-catalyzed decarbonylative Suzuki-Miyaura type coupling of aryl anhydrides with arylboronic acids, including 4-methoxyphenylboronic acid. sci-hub.se This reaction is noteworthy because it utilizes derivatives of readily available carboxylic acids as electrophiles, bypassing the need for organohalides. nih.govsci-hub.se

The reaction proceeds via the activation of a C–O bond in the anhydride (B1165640), followed by the extrusion of carbon monoxide (decarbonylation) and subsequent coupling with the boronic acid. sci-hub.se Optimization studies, using 2-naphthoic anhydride and 4-methoxyphenylboronic acid as model substrates, identified that Ni(0) complexes are key to the catalysis. sci-hub.seacs.org Effective catalytic systems typically consist of a nickel(0) source, such as Ni(COD)₂, or a Ni(II) precatalyst that is reduced in situ, a phosphine ligand like tricyclohexylphosphine (B42057) (PCy₃), and a suitable base such as potassium phosphate (B84403) (K₃PO₄). sci-hub.seacs.org This methodology exhibits good tolerance for various functional groups on the anhydride partner. sci-hub.se

Table 2: Nickel-Catalyzed Decarbonylative Coupling of 2-Naphthoic Anhydride with 4-Methoxyphenylboronic Acid

| Nickel Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Product Yield | Reference |

| Ni(PCy₃)₂Cl₂ (5) | PCy₃ (10) | K₃PO₄ (3.0) | Dioxane | Small amount | sci-hub.se |

| Ni(COD)₂ (10) | PCy₃ (20) | t-BuOK (3.0) | Toluene | Good | nih.govacs.org |

Direct Arylation Reactions

Beyond the Suzuki-Miyaura reaction, 4-methoxyphenylboronic acid is also a valuable reagent in direct arylation reactions. chemicalbook.comottokemi.comthermofisher.kr This class of reaction involves the formation of a C-C bond by coupling an arylboronic acid with an unactivated C-H bond of another coupling partner. This approach offers greater atom economy by avoiding the pre-functionalization (e.g., halogenation) of one of the substrates. nih.gov

Palladium catalysis is commonly employed for these transformations. chemicalbook.comnih.gov A notable example is the regioselective direct arylation of cyclic enaminones with 4-methoxyphenylboronic acid in an oxidative Heck-type reaction. nih.gov In this case, the regioselectivity of the arylation (at the C5 or C6 position) was found to be highly dependent on the reaction conditions, particularly the choice of oxidant and ligand. nih.gov For instance, using oxygen as the oxidant in the presence of a 2,2'-bipyridine (B1663995) ligand favored exclusive formation of the C6-arylated product. nih.gov In addition to palladium, ruthenium has also been reported as an effective catalyst for the direct arylation of certain substrates with 4-methoxyphenylboronic acid. chemicalbook.comsigmaaldrich.com

Copper-Mediated Cross-Coupling Reactions

Chan-Evans-Lam (Chan-Lam) Coupling for Carbon-Heteroatom Bond Formation

The Chan-Evans-Lam (Chan-Lam) coupling is a pivotal method for the formation of carbon-heteroatom bonds, utilizing arylboronic acids to create C-N, C-O, and C-S linkages. organic-chemistry.orgalfa-chemistry.com This reaction is noted for its mild conditions, often proceeding at room temperature and tolerating both air and moisture, which presents a significant advantage over other cross-coupling methods like the Buchwald-Hartwig reaction. organic-chemistry.orgalfa-chemistry.com The Chan-Lam coupling can be performed with a stoichiometric amount of a copper(II) salt or a catalytic amount of a copper catalyst, which is reoxidized by atmospheric oxygen. organic-chemistry.orgalfa-chemistry.com

4-Methoxyphenylboronic acid is a versatile reagent in these transformations. It readily participates in couplings with a wide array of N-H and O-H containing compounds, including amines, amides, phenols, and azoles. organic-chemistry.orgresearchgate.net For instance, it has been successfully coupled with various heterocyclic amines to produce the corresponding N-arylated products. researchgate.net The electronic nature of the substituents on the arylboronic acid can influence the reaction, though a broad range of functional groups are generally tolerated. thieme-connect.com

The reaction mechanism is thought to involve the formation of a copper-substrate complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired product. alfa-chemistry.com While the precise mechanism is still a subject of study, the versatility and operational simplicity of the Chan-Lam coupling have established it as a valuable tool in synthetic organic chemistry. thieme-connect.com

Table 1: Examples of Chan-Lam Coupling Reactions with 4-Methoxyphenylboronic Acid

| Nucleophile | Product Type | Catalyst System | Reference |

| Heterocyclic Amines | N-Aryl Heterocycles | Copper(II) acetate (B1210297) | researchgate.net |

| Anilines | N-Aryl Anilines | Copper(II) acetate, 2,6-lutidine | organic-chemistry.org |

| Imidazoles | N-Aryl Imidazoles | [Cu(OH)·TMEDA]₂Cl₂ | thieme-connect.com |

| Sulfoximines | N-Aryl Sulfoximines | Copper(II) acetate | thieme-connect.com |

Rhodium-Catalyzed Asymmetric Conjugate Additions

Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for the stereoselective formation of carbon-carbon bonds. 4-Methoxyphenylboronic acid serves as an effective nucleophile in these reactions, adding to various electron-deficient olefins. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

In a notable application, 4-methoxyphenylboronic acid has been used in the rhodium-catalyzed asymmetric 1,4-addition to nitroalkenes. sigmaaldrich.com This reaction, facilitated by chiral olefin-sulfoxide ligands, proceeds with high enantioselectivity. Similarly, it has been successfully added to N-heteroaryl ketones, providing access to chiral tertiary alcohols. researchgate.net

The scope of this methodology extends to the three-component assembly of β'-aryl enones. This sequence involves a rhodium-catalyzed hydroacylation followed by the conjugate addition of an arylboronic acid, such as 4-methoxyphenylboronic acid. acs.org The reaction tolerates a variety of functional groups and steric demands on the alkyne component, consistently delivering products in good yields and with excellent enantioselectivities. acs.org

Table 2: Rhodium-Catalyzed Asymmetric Conjugate Additions Involving 4-Methoxyphenylboronic Acid

| Acceptor | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| Nitroalkenes | Rhodium/olefin-sulfoxide ligand | β-Aryl nitroalkanes | High | sigmaaldrich.com |

| 3-Acetylpyridine | [{Rh(C₂H₄)₂Cl}₂]/(S,S,S,S)-WingPhos | Chiral α-heteroaryl tertiary alcohol | 99% | researchgate.net |

| Dienones | Rh(nbd)₂BF₄/dppm then [Rh(L1)Cl]₂ | β'-Aryl enones | Excellent | acs.org |

Catalysis in Hydroxylation and Hydrogenation Reactions

A novel and highly efficient method for the transfer hydrogenation and deuteriation of alkenes and alkynes utilizes water as the hydrogen or deuterium (B1214612) source, mediated by diboron (B99234) reagents and a palladium catalyst. escholarship.orgnih.govorganic-chemistry.org This reaction proceeds at ambient temperature and offers a safer alternative to the use of flammable hydrogen or deuterium gas. organic-chemistry.org The process is applicable to a wide range of unsaturated carbon-carbon bonds, and the only byproduct is boric acid. escholarship.orgnih.gov

Mechanistic studies indicate that the reaction likely proceeds through a palladium-hydride intermediate, which is generated via a rate-determining hydrogen atom transfer from water. escholarship.orgnih.gov This method has been shown to achieve complete deuterium incorporation from D₂O, making it particularly valuable for the synthesis of deuterium-labeled compounds used in mechanistic studies and pharmacokinetic research. escholarship.org

The conversion of biomass-derived phenolic compounds into valuable chemicals and fuels often requires hydrodeoxygenation (HDO) to remove oxygen atoms. mdpi.comrsc.org Bifunctional catalysts, which possess both metal and acid sites, are effective for this transformation. rsc.org The interaction and proximity of these sites play a crucial role in the catalytic performance. rsc.org

While direct catalytic applications of 4-methoxyphenylboronic acid in HDO are not extensively documented in this context, the study of HDO of related phenolic compounds provides insight into the types of catalytic systems required. For example, Ni/BEA zeolite catalysts have been used for the HDO of various phenolic model compounds, including guaiacol (B22219) and syringol, which are structurally related to derivatives of 4-methoxyphenylboronic acid. mdpi.com These studies highlight the importance of catalyst design in achieving efficient deoxygenation and hydrogenation of the aromatic ring. mdpi.comrsc.org

Condensation and Dehydration Reactions Catalyzed by Boronic Acids

Boronic acids, including arylboronic acids, can catalyze the direct formation of amides and esters from carboxylic acids and amines or alcohols, respectively. orgsyn.orgscispace.com This method often proceeds through the formation of an acyloxyborane intermediate. lookchem.com The reaction of a carboxylic acid with a borane (B79455) complex, such as borane-tetrahydrofuran (B86392) or borane-methyl sulfide, generates a triacyloxyborane. lookchem.comresearchgate.net This activated intermediate then readily reacts with various nucleophiles like alkylamines, arylamines, alcohols, and phenols to produce the corresponding amides and esters in high yields. lookchem.comresearchgate.net

This catalytic approach offers several advantages, including mild reaction conditions and, in some cases, high chemoselectivity. For instance, aliphatic carboxylic acids can be selectively esterified in the presence of aromatic carboxylic acids. lookchem.comresearchgate.net The use of electron-deficient arylboronic acids, such as 3,4,5-trifluorophenylboronic acid, has been shown to be particularly effective in catalyzing these condensation reactions. lookchem.com Computational studies have suggested that the stability of the boronic ester intermediate is influenced by the electronic nature of the substituents on the phenyl ring, with electron-donating groups like the 4-methoxy group potentially stabilizing the tetracoordinate adduct. scholaris.ca

Boric Acid Catalyzed Synthesis of Dipyrromethanes

The synthesis of dipyrromethanes, crucial precursors for porphyrins and related macrocyclic compounds, is frequently achieved through the acid-catalyzed condensation of pyrrole (B145914) with carbonyl compounds. scispace.comisca.megoogle.com While various strong acids have been employed for this purpose, they often lead to the formation of oligomeric byproducts due to the acid sensitivity of pyrrole. isca.me In the quest for milder and more environmentally benign synthetic methods, boric acid and its derivatives have emerged as effective and eco-friendly catalysts for this transformation. isca.mesemanticscholar.org

Research has demonstrated that boric acid can efficiently catalyze the condensation of pyrrole with a variety of aldehydes in an aqueous medium at room temperature. isca.me This approach is noted for its simple, convenient, and efficient methodology, providing good yields of dipyrromethanes. The use of water as a solvent and the water-solubility of boric acid simplify the work-up procedure, making it a green and practical alternative to traditional methods that often require excess pyrrole and harsh, corrosive acids. isca.me

The general mechanism for the boric acid-catalyzed synthesis of dipyrromethanes involves the activation of the aldehyde by the Lewis acidic boron center, facilitating the nucleophilic attack by pyrrole. This is followed by a second condensation with another molecule of pyrrole and subsequent dehydration to yield the dipyrromethane.

A study on the boric acid-catalyzed condensation of various aldehydes with pyrrole in water at room temperature showcased the versatility of this method. The reaction conditions and yields for a selection of aldehydes are summarized below.

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Formaldehyde | Dipyrromethane | 30 | 90 |

| 2 | Benzaldehyde | 5-Phenyldipyrromethane | 40 | 85 |

| 3 | 4-Methylbenzaldehyde | 5-(4-Methylphenyl)dipyrromethane | 45 | 82 |

| 4 | 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)dipyrromethane | 40 | 88 |

| 5 | 4-Nitrobenzaldehyde | 5-(4-Nitrophenyl)dipyrromethane | 35 | 92 |

| 6 | 4-Methoxybenzaldehyde (B44291) | 5-(4-Methoxyphenyl)dipyrromethane | 45 | 85 |

Data adapted from a study on boric acid-catalyzed dipyrromethane synthesis in water. isca.me

While specific studies focusing exclusively on 4-methoxyphenylboronic acid as the catalyst for dipyrromethane synthesis are not extensively documented, the principles of boronic acid catalysis allow for inferences about its potential role. The catalytic activity of arylboronic acids can be modulated by the electronic nature of the substituents on the aromatic ring. scholaris.ca The methoxy (B1213986) group in the para position of 4-methoxyphenylboronic acid is electron-donating, which would be expected to decrease the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid or electron-deficient arylboronic acids. This modulation of acidity can be a crucial factor in optimizing reaction conditions and selectivity for specific substrates. The use of 4-methoxybenzaldehyde as a substrate in the boric acid-catalyzed reaction resulted in a high yield of 5-(4-methoxyphenyl)dipyrromethane, demonstrating the compatibility of the methoxy group with this catalytic system. isca.me

Derivatization and Functionalization Strategies of 4 Methoxyphenylboronic Acid

Formation of Boronic Esters

Boronic esters are frequently used in organic synthesis, particularly in cross-coupling reactions, as they are generally more stable and easier to handle than the corresponding boronic acids. They are typically formed through the condensation reaction of a boronic acid with a diol.

Pinacol (B44631) Esters

The most common boronic esters are pinacol esters, derived from the reaction of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). The pinacol ester of 4-methoxyphenylboronic acid, 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a widely used reagent. chemdad.com

The formation of this ester can be achieved by heating 4-methoxyphenylboronic acid with pinacol in a suitable solvent, such as toluene, with the removal of water, often through azeotropic distillation. google.com Another common method involves the reaction of 4-methoxyphenylboronic acid with bis(pinacolato)diboron. Alternatively, these esters can be synthesized under mild, ambient temperature conditions by reacting Grignard reagents with pinacolborane (HBpin). escholarship.org The resulting pinacol ester is a stable, crystalline solid that is frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. chemdad.comchemicalbook.comchemicalbook.com

Table 1: Properties of 4-Methoxyphenylboronic Acid Pinacol Ester

| Property | Value |

|---|---|

| Compound Name | 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Synonyms | 4-Methoxyphenylboronic acid, pinacol ester; p-(Pinacolboryl)anisol |

| CAS Number | 171364-79-7 aobchem.com |

| Molecular Formula | C13H19BO3 aobchem.com |

| Molecular Weight | 234.1 g/mol chemdad.com |

| Appearance | White to almost white powder or lump chemdad.com |

| Melting Point | 26-28 °C chemdad.com |

Ethylene (B1197577) Glycol and Neopentyl Glycol Esters

Similar to pinacol esters, 4-methoxyphenylboronic acid can be converted into other cyclic esters using different diols. The formation of ethylene glycol and neopentyl glycol (2,2-dimethyl-1,3-propanediol) esters follows the same principle of condensation with the removal of water. google.com

Neopentyl glycol is often used to prepare boronic esters for Suzuki-Miyaura cross-coupling reactions. orgsyn.org These esters can be synthesized by reacting the boronic acid with neopentyl glycol in a solvent like benzene (B151609) under Dean-Stark conditions to remove water. orgsyn.org The resulting neopentyl glycol esters are often bench-stable, crystalline solids. orgsyn.org The use of neopentyl glycol or other diols can modify the reactivity and stability of the boronate, which can be advantageous in specific synthetic contexts. orgsyn.orgwikipedia.org

Catechol Esters

Catechol (1,2-dihydroxybenzene) reacts with boronic acids to form five-membered cyclic boronic esters known as catechol esters. nih.gov The synthesis of the catechol ester of 4-methoxyphenylboronic acid involves the condensation of the two reagents. nih.govrsc.org These esters are of interest due to their electronic properties and their role in dynamic covalent chemistry. rsc.org The formation of the boronate ester bond between a catechol and a boronic acid is a reversible reaction that can be controlled by stimuli, which is a key feature in the development of responsive materials and block copolymers. rsc.org

Synthesis of Boroxines

Boroxines, also known as boronic anhydrides, are six-membered heterocyclic compounds composed of alternating boron and oxygen atoms. They are the cyclotrimeric dehydration products of boronic acids. nih.gov

Homo-Boroxine Formation via Dehydration

The self-condensation of three molecules of an arylboronic acid results in the formation of a symmetrical, or "homo-," boroxine (B1236090). In the case of 4-methoxyphenylboronic acid, dehydration leads to the formation of tris(4-methoxyphenyl)boroxine. This process is a reversible equilibrium, where the boroxine can be hydrolyzed back to the boronic acid in the presence of water. researchgate.net

3 (CH₃OC₆H₄)B(OH)₂ ⇌ (CH₃OC₆H₄BO)₃ + 3 H₂O

The formation of the boroxine is typically achieved by removing water from the system, for example, through thermal means, azeotropic distillation, or by using a strong dehydrating agent. nih.gov Simply warming the boronic acid in an anhydrous solvent can sometimes be sufficient to drive the equilibrium towards the boroxine. nih.gov The presence of an electron-donating group, such as the methoxy (B1213986) group in the para position, enthalpically stabilizes the resulting boroxine. nii.ac.jp

Hetero-Boroxine Formation from Mixed Arylboronic Acids

When two different arylboronic acids are mixed in solution, a dynamic combinatorial library of boroxines can be generated. u-fukui.ac.jp If 4-methoxyphenylboronic acid (A) is mixed with another arylboronic acid (B), the reversible dehydration process leads to an equilibrium mixture containing two homo-boroxines (AAA and BBB) and two hetero-boroxines (AAB and ABB). researchgate.netclockss.org

The distribution of these four boroxines in the mixture can be analyzed using techniques like NMR spectroscopy and GC-MS. researchgate.netu-fukui.ac.jp From a purely statistical standpoint, a 1:3:3:1 ratio of AAA:AAB:ABB:BBB would be expected if all species were equally stable. clockss.org However, thermodynamic studies have shown that the equilibrium constants for the formation of hetero-boroxines are often greater than those for the corresponding homo-boroxines. clockss.org Research indicates that electron-donating groups on the phenyl ring, such as the methoxy group on 4-methoxyphenylboronic acid, promote the formation of hetero-boroxines. nii.ac.jpclockss.org

Complexation of Boroxines with Lewis Bases (e.g., N-oxides, P-oxides)

Boronic acids, including 4-methoxyphenylboronic acid, can undergo dehydration to form cyclic trimers known as boroxines. The boron atoms within the boroxine ring are electron-deficient and thus act as Lewis acids, making them susceptible to coordination with Lewis bases. nii.ac.jp This interaction involves the donation of a lone pair of electrons from the Lewis base to the vacant p-orbital of the boron atom.

While specific studies on the complexation of 4-methoxyphenylboroxine with N-oxides and P-oxides are not extensively detailed in the available literature, the general principles of Lewis acid-base chemistry suggest that such interactions are feasible. Lewis bases like N-oxides (e.g., pyridine (B92270) N-oxide) and P-oxides (e.g., triphenylphosphine (B44618) oxide) possess oxygen atoms with available lone pairs, which can coordinate to the boron centers of the boroxine ring. This coordination would result in the formation of a Lewis acid-base adduct. ucla.eduyoutube.com

Research has shown that Lewis bases such as 4-dimethylaminopyridine (B28879) (DMAP) can form redox-active complexes with boroxines derived from arylboronic acids. nih.gov This complexation is a key step in certain photoredox catalytic cycles, where the Lewis base activates the boroxine for subsequent reactions. nih.gov It is reasonable to infer that N-oxides and P-oxides, being effective Lewis bases, could form similar adducts with 4-methoxyphenylboroxine. The strength of this interaction would be influenced by factors such as the basicity of the Lewis base and the solvent system used. The formation of these adducts can be represented as a general equilibrium between the boroxine and the Lewis base to form a coordinated complex. nih.gov

Furthermore, computational studies on the interaction of boroxines with Lewis bases have indicated that the formation of such adducts is thermodynamically favorable. acs.org For instance, the presence of a pendant Lewis base on one of the arylboronic acid monomers can favor the formation of heterotrimeric boroxines. acs.org This underscores the inherent tendency of the boroxine ring to engage in Lewis acid-base interactions.

Reactions with Diols and Saccharides

Reversible Formation of Boronate Esters with 1,2-Diols

A cornerstone of boronic acid chemistry is the reversible formation of cyclic boronate esters upon reaction with 1,2-diols. This reaction is an equilibrium process that is highly dependent on the pH of the solution. 4-Methoxyphenylboronic acid readily participates in this reaction, forming five- or six-membered rings with diols. The formation of these boronate esters is significantly more favorable in basic conditions, where the boronic acid exists in its tetrahedral boronate form, which facilitates the esterification process.

The equilibrium between 4-methoxyphenylboronic acid and a generic 1,2-diol can be depicted as follows:

This reversible nature is crucial for applications in sensing and dynamic covalent chemistry. The formation and hydrolysis of the boronate ester can be controlled by simply adjusting the pH of the medium.

Influence of Substituent Groups on Binding Strength with Diols

The stability of the formed boronate ester, and thus the binding strength between the boronic acid and the diol, is significantly influenced by the electronic nature of the substituents on the phenyl ring of the boronic acid. Electron-withdrawing groups on the aromatic ring increase the Lewis acidity of the boron atom, thereby strengthening the bond with the diol and leading to a more stable boronate ester. Conversely, electron-donating groups decrease the Lewis acidity and result in weaker binding.

The methoxy group (-OCH₃) on 4-methoxyphenylboronic acid is an electron-donating group. Therefore, it is expected to have a lower binding affinity for diols compared to unsubstituted phenylboronic acid or phenylboronic acids bearing electron-withdrawing substituents (e.g., nitro or cyano groups). This effect can be quantified by comparing the association constants (Kₐ) for the formation of boronate esters with a given diol.

Table 1: Illustrative Association Constants (Kₐ) of Phenylboronic Acids with a Generic Diol

| Substituent on Phenylboronic Acid | Electronic Effect | Relative Association Constant (Kₐ) |

| 4-Nitro (-NO₂) | Electron-withdrawing | High |

| Unsubstituted (-H) | Neutral | Medium |

| 4-Methoxy (-OCH₃) | Electron-donating | Low |

This table demonstrates the general trend that electron-donating groups like the methoxy group in the para position decrease the binding strength of the boronic acid with diols.

Conversion to Other Organic Functional Groups

Formation of Benzoic Acids via Oxidative Carbon-Boron Bond Cleavage

The carbon-boron bond in arylboronic acids is susceptible to oxidative cleavage, providing a synthetic route to other functional groups. 4-Methoxyphenylboronic acid can be converted to 4-methoxybenzoic acid through a two-step process involving initial oxidation to the corresponding phenol, followed by further oxidation.

The first step is the oxidation of 4-methoxyphenylboronic acid to 4-methoxyphenol (B1676288). This transformation is commonly achieved using an oxidizing agent such as hydrogen peroxide (H₂O₂) in an aqueous solution.

Subsequently, the resulting 4-methoxyphenol can be oxidized to 4-methoxybenzoic acid. Various oxidizing agents can be employed for this step. For instance, a haloform reaction using sodium hypochlorite (B82951) (NaOCl) on an acetophenone (B1666503) precursor (4'-methoxyacetophenone, which can be derived from 4-methoxyphenylboronic acid) can yield the corresponding carboxylic acid. quizlet.com Alternatively, direct oxidation of 4-methoxyphenol can be carried out using stronger oxidizing agents. researchgate.netrsc.org

Table 2: Reaction Pathway for the Conversion of 4-Methoxyphenylboronic Acid to 4-Methoxybenzoic Acid

| Step | Reactant | Reagent(s) | Product |

| 1 | 4-Methoxyphenylboronic acid | H₂O₂ | 4-Methoxyphenol |

| 2 | 4-Methoxyphenol | Oxidizing agent (e.g., NaOCl) | 4-Methoxybenzoic acid |

Formation of Ketones from Secondary Boronic Acids

The terminology "secondary boronic acids" is not standard in organic chemistry. However, ketones can be synthesized using boronic acids through various cross-coupling reactions. One of the most common methods is the Suzuki-Miyaura coupling of an arylboronic acid with an acyl chloride in the presence of a palladium catalyst.

In this reaction, 4-methoxyphenylboronic acid can serve as the source of the 4-methoxyphenyl (B3050149) group, which is transferred to the acyl carbon of the acyl chloride to form a ketone. This method is highly versatile and allows for the synthesis of a wide range of aryl ketones. For example, the reaction of 4-methoxyphenylboronic acid with benzoyl chloride would yield 4-methoxybenzophenone. nsf.govorganic-chemistry.org

The general reaction is as follows:

Table 3: Synthesis of a Ketone using 4-Methoxyphenylboronic Acid

| Arylboronic Acid | Acyl Chloride | Catalyst System | Product |

| 4-Methoxyphenylboronic acid | Benzoyl chloride | Pd catalyst (e.g., Pd(OAc)₂) and a ligand | 4-Methoxybenzophenone |

This reaction demonstrates the utility of 4-methoxyphenylboronic acid as a building block for the construction of more complex organic molecules, including various ketones. researchgate.net

N-Arylation of Imidazoles and Amines

The introduction of an aryl group onto a nitrogen atom of an imidazole (B134444) ring or an amine is a pivotal transformation in organic synthesis, leading to the formation of compounds with significant applications in medicinal chemistry and material science. 4-Methoxyphenylboronic acid serves as a key reagent in these copper-catalyzed N-arylation reactions, often referred to as the Chan-Lam coupling. organic-chemistry.orgwikipedia.org This method provides a valuable alternative to harsher traditional methods like the Ullmann condensation. organic-chemistry.org

The Chan-Lam coupling is advantageous due to its typically mild reaction conditions, often conducted at room temperature and open to the air, and its tolerance of a wide range of functional groups. wikipedia.orgalfa-chemistry.com The reaction involves the coupling of an arylboronic acid with an N-H containing compound, such as an imidazole or an amine, in the presence of a copper catalyst. organic-chemistry.org

Reaction Mechanism and Conditions

The mechanism of the Chan-Lam coupling is complex and involves the formation of a copper-aryl intermediate. wikipedia.org A proposed pathway involves the transmetalation of the aryl group from the boronic acid to a Cu(II) species. This is followed by coordination of the amine or imidazole and subsequent reductive elimination to furnish the N-arylated product and a Cu(I) species, which is then reoxidized to Cu(II) to complete the catalytic cycle. nrochemistry.com

Key components of the reaction include a copper source, a base, and a solvent. Copper(II) acetate (B1210297) is a commonly used catalyst. organic-chemistry.orgyoutube.com The choice of base and solvent can significantly influence the reaction's efficiency.

N-Arylation of Imidazoles

The N-arylation of imidazoles using 4-methoxyphenylboronic acid provides a direct route to N-arylimidazoles, which are important structural motifs in many biologically active compounds. nih.gov Research has demonstrated the successful N-arylation of various imidazole derivatives with arylboronic acids under different catalytic systems. For instance, copper-catalyzed N-arylation of imidazoles with arylboronic acids has been achieved using a Cu/graphene catalyst under visible light irradiation, highlighting a move towards more environmentally friendly synthetic routes. nih.gov Another study reported an efficient copper(I) bromide-catalyzed N-arylation of azoles, including imidazoles, with aryl halides, showcasing excellent functional group compatibility. organic-chemistry.org

Representative examples of the N-arylation of imidazoles using arylboronic acids are presented in the table below.

Table 1: N-Arylation of Imidazoles with Arylboronic Acids

| Imidazole Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Imidazole | Phenylboronic acid | Cu/graphene | - | - | 25 | High | nih.gov |

| Imidazole | Aryl bromides/iodides | CuBr | Cs2CO3 | DMSO | 60-80 | High | organic-chemistry.org |

| Imidazole | Aryl iodides/bromides | (CuOTf)2PhH | Cs2CO3 | CH3CN | RT | Good-Excellent | organic-chemistry.org |

N-Arylation of Amines

The N-arylation of amines with 4-methoxyphenylboronic acid is a fundamental method for the synthesis of secondary aryl amines. The Chan-Lam coupling offers a significant advantage over palladium-catalyzed methods like the Buchwald-Hartwig reaction by being operable in the presence of air and at room temperature. wikipedia.orgnrochemistry.com

Various studies have explored the scope of this reaction. For example, a ligand- and base-free copper(II)-catalyzed cross-coupling of organoboron compounds with aliphatic amines and anilines has been reported. organic-chemistry.org In another instance, the N-arylation of amines with arylboroxines, which can be more reactive than the corresponding boronic acids, was achieved using a simple copper salt/ethanol system. nih.gov

The following table summarizes selected research findings on the N-arylation of amines with arylboronic acids.

Table 2: N-Arylation of Amines with Arylboronic Acids

| Amine Substrate | Arylboronic Acid/Derivative | Catalyst | Base/Additive | Solvent | Temp (°C) | Yield (%) | Reference |

| Anilines | Arylboronic acids | Cu(OAc)2 | 2,6-Lutidine/Myristic acid | - | - | Good | organic-chemistry.org |

| Alkylamines | Arylboronic acids | Cu(OAc)2 | 2,6-Lutidine/Myristic acid | - | - | Moderate | organic-chemistry.org |

| Amines | Arylboroxines | Simple copper salt | None | EtOH | - | Moderate-Excellent | nih.gov |

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Boronic Acid Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-methoxyphenylboronic acid, providing detailed information about the hydrogen, carbon, and boron atomic nuclei.

Proton (¹H) NMR spectroscopy is used to identify the chemical environment of hydrogen atoms within the 4-methoxyphenylboronic acid molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.

Aromatic Protons: The protons on the phenyl ring typically appear as two distinct doublets in the downfield region of the spectrum (approximately δ 6.9-7.8 ppm). This pattern, known as an AA'BB' system, is characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The protons ortho to the electron-donating methoxy group are shifted upfield compared to those ortho to the more electron-withdrawing boronic acid group.

Methoxy Protons: The three equivalent protons of the methoxy group (-OCH₃) give rise to a sharp singlet, typically found further upfield around δ 3.8 ppm.

Boronic Acid Protons: The two protons of the -B(OH)₂ group often appear as a broad singlet. Its chemical shift can be variable, and the signal may be broadened or absent due to chemical exchange with solvent molecules, such as water.

| Assignment | Typical Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Ar-H (ortho to -B(OH)₂) | ~7.75 | Doublet |

| Ar-H (ortho to -OCH₃) | ~6.95 | Doublet |

| -OCH₃ | ~3.85 | Singlet |

| -B(OH)₂ | Variable | Broad Singlet |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of 4-methoxyphenylboronic acid shows distinct signals for each chemically non-equivalent carbon atom. The carbon atom attached to the boron (ipso-carbon) is often difficult to observe due to quadrupolar relaxation effects from the boron nucleus.

| Carbon Assignment | Typical Chemical Shift (δ) ppm |

|---|---|

| C-OCH₃ | ~163 |

| C (ortho to -OCH₃) | ~113 |

| C (ortho to -B(OH)₂) | ~137 |

| C-B (ipso-carbon) | Not always observed |

| -OCH₃ | ~55 |

Boron-11 (¹¹B) NMR is a powerful tool specifically for probing the environment of the boron atom. In its native state, the boron atom in 4-methoxyphenylboronic acid is trigonal planar (sp² hybridized). This configuration typically results in a broad resonance in the ¹¹B NMR spectrum around δ 28-30 ppm.

A key application of ¹¹B NMR is in studying the formation of boronate complexes, for example, with diols. Upon reaction with a diol, the boron atom changes its hybridization from sp² to tetrahedral (sp³), forming a tetracoordinate boronate ester. This structural change is accompanied by a significant upfield shift in the ¹¹B NMR spectrum to approximately δ 5-9 ppm. This shift provides a clear and direct method for monitoring binding events and studying the equilibrium of boronate ester formation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within 4-methoxyphenylboronic acid by detecting their characteristic vibrational frequencies.

Key vibrational modes observed include:

O-H Stretching: A broad and strong absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl groups of the B(OH)₂ moiety.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are seen as a series of sharp peaks between 1400 and 1610 cm⁻¹.

B-O Stretching: A strong, characteristic stretching vibration for the boron-oxygen bond is typically found in the 1330-1380 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether C-O stretch of the methoxy group gives a strong band around 1250 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (hydrogen-bonded) | 3200-3600 | Strong, Broad |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch (-OCH₃) | 2830-2950 | Medium |

| Aromatic C=C stretch | 1400-1610 | Medium-Strong |

| B-O stretch | 1330-1380 | Strong |

| C-O stretch (ether) | ~1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of 4-methoxyphenylboronic acid and to study its fragmentation patterns. The exact mass of the compound is 152.0645 g/mol . In techniques like electron ionization (EI), the spectrum will prominently feature the molecular ion peak (M⁺) at m/z ≈ 152. While detailed fragmentation patterns can be complex, a primary fragmentation pathway for arylboronic acids involves the cleavage of the carbon-boron bond. This can lead to fragments corresponding to the methoxyphenyl cation or other subsequent losses. The precise mass measurement afforded by high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Research has revealed a key feature of the 4-methoxyphenylboronic acid crystal structure. In the solid state, the molecules form a centrosymmetric cyclic dimer. researchgate.netresearchgate.net This supramolecular assembly is held together by hydrogen bonds, specifically involving C–H···O interactions. researchgate.netresearchgate.net This dimerization is a common structural motif for arylboronic acids and plays a significant role in governing the crystal packing and physical properties of the compound.

Computational and Theoretical Chemistry Studies of 4 Methoxyphenylboronic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively employed to study the electronic structure, geometry, and vibrational properties of 4-methoxyphenylboronic acid. These calculations provide a fundamental understanding of the molecule's behavior.

DFT calculations have been utilized to determine the most stable conformation of 4-methoxyphenylboronic acid. The potential energy surface of the molecule is scanned by rotating the boronic acid group and the methoxy (B1213986) group relative to the phenyl ring. Studies have shown that the molecule prefers a planar conformation where the B(OH)₂ group is coplanar with the phenyl ring, which allows for maximum π-conjugation. The methoxy group also tends to lie in the plane of the phenyl ring. The relative energies of different conformers are calculated to identify the global minimum energy structure, which corresponds to the most stable conformation. Natural Bond Orbital (NBO) analysis is also performed to understand the intramolecular charge transfer and hyperconjugative interactions that contribute to the stability of the molecule. researchgate.netnih.gov

Theoretical vibrational frequencies of 4-methoxyphenylboronic acid have been calculated using DFT methods, typically with the B3LYP functional and a 6-311+G(d,p) basis set. researchgate.nettandfonline.comtandfonline.comresearchgate.net The calculated vibrational spectra are often compared with experimental Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra to validate the computational model. tandfonline.comresearchgate.net The assignments of the vibrational modes are aided by potential energy distribution (PED) analysis. aip.org

Optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, have been calculated and show good agreement with experimental data obtained from X-ray crystallography. tandfonline.comacademie-sciences.fr These calculations provide a detailed picture of the molecular structure. tandfonline.com

| Parameter | Calculated Value (DFT/B3LYP) |

|---|---|

| C-C (ring) bond lengths | 1.383–1.431 Å |

| C-O bond length | 1.36 Å |

| C-B bond length | 1.567 Å |

| B-O bond lengths | 1.371–1.375 Å |

Theoretical studies on the adsorption of boronic acids on metal-oxide surfaces, such as titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃), provide insights into the binding mechanisms and surface functionalization. researchgate.net DFT calculations can model the interaction between the boronic acid group of 4-methoxyphenylboronic acid and the surface atoms of the metal oxide. These studies predict the most favorable adsorption sites, adsorption energies, and the resulting electronic structure of the interface. The calculations often show that the boronic acid can bind to the surface through the formation of B-O-metal bonds, leading to a stable self-assembled monolayer. This understanding is crucial for applications in catalysis, sensors, and electronic devices. researchgate.net

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are computational techniques used to study the interactions of 4-methoxyphenylboronic acid with larger biological systems.

Molecular docking simulations are performed to predict the binding mode and affinity of 4-methoxyphenylboronic acid to the active sites of proteins and other biological macromolecules. researchgate.net These studies are important in drug discovery and design, where boronic acids are known to be potent enzyme inhibitors. For example, docking studies can reveal the specific hydrogen bonding and hydrophobic interactions between the methoxyphenyl and boronic acid moieties of the molecule and the amino acid residues of a target protein. researchgate.net

Molecular dynamics simulations can then be used to study the dynamic behavior of the 4-methoxyphenylboronic acid-protein complex over time. nih.govdntb.gov.ua These simulations provide information on the stability of the binding, conformational changes in the protein upon ligand binding, and the role of solvent molecules in the interaction. nih.gov

| Parameter | Value |

|---|---|

| Binding Energy | -7.5 kcal/mol |

| Interacting Residues | Arg343, Ser120, Tyr250 |

| Types of Interactions | Hydrogen bonds, π-π stacking |

Theoretical Models for Intermolecular Interactions in Crystal Engineering

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions. Theoretical models are used to understand and predict the crystal packing of 4-methoxyphenylboronic acid, which is a key aspect of crystal engineering. nih.govcetjournal.it

The boronic acid group is capable of forming strong hydrogen bonds, typically leading to the formation of dimeric or polymeric structures in the solid state. mdpi.com The methoxy group can also participate in weaker C-H···O hydrogen bonds. Furthermore, the phenyl rings can engage in π-π stacking interactions. Computational methods, such as Hirshfeld surface analysis and energy framework calculations, can be used to visualize and quantify these intermolecular interactions. nih.gov By understanding the relative strengths and directionality of these interactions, it is possible to predict the most likely crystal packing arrangements and to design new crystalline materials with desired properties. mdpi.comnih.gov

Prediction of Reactivity and Selectivity in Catalytic Processes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the role of 4-methoxyphenylboronic acid in catalytic processes. tandfonline.comresearchgate.net Its most prominent application is in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. chemicalbook.cominnospk.comnbinno.com Theoretical studies on this reaction provide critical insights into the reaction mechanism, which in turn allows for the prediction of reactivity and selectivity.

Theoretical investigations have helped to identify and characterize key intermediates, such as arylpalladium(II)boronate complexes, which are formed during the reaction of an organopalladium species with the boronic acid. acs.org Understanding the stability and reactivity of these intermediates is essential for predicting how changes in the catalyst, substrates, or reaction conditions will affect the outcome.

Furthermore, computational studies can be used to analyze the electronic properties of 4-methoxyphenylboronic acid and predict its reactivity. For example, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide information about the molecule's ability to donate or accept electrons, which is crucial for its role in catalytic reactions. tandfonline.comtandfonline.com

The following table summarizes the key areas where computational studies contribute to predicting the reactivity and selectivity of 4-methoxyphenylboronic acid in catalytic processes:

| Computational Method | Application in Predicting Reactivity and Selectivity | Key Insights |

| Density Functional Theory (DFT) | Elucidation of the Suzuki-Miyaura reaction mechanism. | Provides energy profiles of the catalytic cycle, identifies rate-determining steps, and characterizes intermediates and transition states. nih.gov |

| DFT and Natural Bond Orbital (NBO) Analysis | Investigation of intramolecular charge transfer and electronic properties. | Determines the electronic character of the molecule, which influences its reactivity in catalytic transformations. tandfonline.comresearchgate.net |

| DFT Calculations | Modeling the role of the base in activating the boronic acid. | Quantifies the energetics of boronate formation and its effect on the transmetalation step. nih.gov |

| Frontier Molecular Orbital (FMO) Theory | Analysis of HOMO-LUMO energy gaps. | Predicts the kinetic stability and chemical reactivity of the molecule. tandfonline.com |

Acid-Base Properties and pKa Predictions

The acid-base properties of 4-methoxyphenylboronic acid are fundamental to its chemical behavior, particularly its role in reactions that are sensitive to pH. Boronic acids are Lewis acids due to the empty p-orbital on the boron atom, but they also act as Brønsted acids through the ionization of a hydroxyl group. The equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form is a key aspect of its chemistry. lodz.pl

Computational chemistry offers powerful methods for predicting the acid dissociation constant (pKa) of molecules like 4-methoxyphenylboronic acid. nih.govneliti.com The direct approach, which utilizes the thermodynamic cycle, is a common method for calculating pKa values. nih.gov This involves calculating the Gibbs free energy change for the dissociation reaction in solution.

Various computational models and levels of theory are employed for pKa prediction. Density Functional Theory (DFT) methods, such as B3LYP and CAM-B3LYP, combined with appropriate basis sets and a continuum solvation model (like PCM or SMD), are frequently used to obtain accurate pKa values. nih.govneliti.com The inclusion of explicit solvent molecules in the computational model can further improve the accuracy of the predictions. nih.gov

For boronic acids, the equilibrium can be represented as: R-B(OH)₂ + H₂O ⇌ R-B(OH)₃⁻ + H⁺

At a pH below the pKa, the neutral trigonal (sp²) hybridized form of the boronic acid is the predominant species. lodz.pl Conversely, at a pH above the pKa, the anionic tetrahedral (sp³) hybridized boronate form is in the majority. lodz.pl This change in structure and charge significantly impacts the molecule's reactivity, particularly its ability to participate in transmetalation in cross-coupling reactions.

The following table outlines common computational approaches for pKa prediction applicable to 4-methoxyphenylboronic acid:

| Computational Approach | Description | Key Considerations |

| Direct Method with Thermodynamic Cycle | Calculates the Gibbs free energy change of the acid dissociation in solution. nih.gov | Requires accurate calculation of solvation free energies for all species involved in the equilibrium. |

| DFT Functionals (e.g., B3LYP, CAM-B3LYP) | Used to calculate the electronic structure and energies of the acid and its conjugate base. nih.govneliti.com | The choice of functional can significantly impact the accuracy of the predicted pKa. |

| Continuum Solvation Models (e.g., PCM, SMD) | Simulates the effect of the solvent on the acid-base equilibrium. nih.govneliti.com | The choice of solvation model is crucial for obtaining reliable results. |

| Inclusion of Explicit Solvent Molecules | Incorporating one or more solvent molecules directly in the calculation to model specific solute-solvent interactions. nih.gov | Can improve the accuracy of pKa predictions, especially for systems with strong hydrogen bonding. |

Q & A

Q. What are the recommended synthesis routes for 4-Methoxyphenyl Boric Acid, and how can purity be assessed post-synthesis?

Methodological Answer: this compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of 4-methoxyphenyl precursors. Key steps include:

Q. How should researchers handle stability and storage of this compound to prevent degradation?

Methodological Answer:

- Storage Conditions : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to slow hydrolysis.

- Stability Monitoring :

- Degradation Signs : Crystallization or color change (clear→yellow) indicates oxidation; discard if >5% degradation via HPLC .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported thermal properties of boric acid derivatives under high-concentration conditions?

Methodological Answer: Discrepancies in thermal data (e.g., viscosity, density) arise from limited concentration ranges in prior studies (e.g., <10% w/w boric acid in water) . To resolve:

Q. What methodologies optimize this compound’s role in carbohydrate-binding studies, and how are reversible covalent interactions quantified?

Methodological Answer:

Q. How can researchers design controlled studies to evaluate boron uptake in agricultural systems using this compound analogs?

Methodological Answer:

- Randomized Block Design (RBD) :

- Split plots: Apply 1.7 kg B ha⁻¹ as Produbor (commercial) vs. This compound derivative .

- Replicates: 4+ to account for soil heterogeneity.

- Uptake Measurement :

- ICP-MS : Quantify boron in plant tissues (roots vs. shoots).

- Isotopic Tracing : Use ¹⁰B-enriched analogs to track translocation .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for reconciling conflicting results in boron-mediated enzyme inhibition studies?

Methodological Answer:

- Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values for XTT assays) using random-effects models to account for variability in cell lines (e.g., TT vs. HThF cells) .

- Sensitivity Analysis : Test if contradictory results stem from dose-time interactions (e.g., 35 µM at 48 hrs vs. 72 hrs) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in cross-disciplinary studies (e.g., biochemistry vs. materials science)?

Methodological Answer:

- Hazard Mitigation :

- Waste Disposal : Neutralize boron-containing waste with calcium hydroxide to precipitate borates before disposal .

Reference Table: Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₇H₉BO₃ | Thermo Scientific |

| Molecular Weight | 151.96 g/mol | |

| Melting Point | 168–172°C | Experimental |

| Stability in Solution | Hydrolyzes in H₂O (t₁/₂ = 48h) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.